1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-amine
Description
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-(2,5-dimethylpyrazol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-8-7-10(14(2)13-8)11(16)15-5-3-9(12)4-6-15/h7,9H,3-6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFDKAQASKATMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCC(CC2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Substituted Pyrazole Core
The pyrazole nucleus, particularly 1,3-dimethyl-1H-pyrazole-5-carbonyl, is typically synthesized through cyclocondensation reactions involving hydrazines and β-dicarbonyl compounds or related precursors.
Cyclocondensation Reaction : The leading method to obtain substituted pyrazoles is the cyclocondensation between an appropriate hydrazine and a β-dicarbonyl or equivalent compound. For example, arylhydrazines react with chalcones or β-ketoesters to form pyrazolines, which upon in situ oxidation yield tri-substituted pyrazoles with good yields (~82%) without additional oxidants.
Hydrazine Hydrate Reaction : Hydrazine hydrate is often used to convert pyrazole carboxylates into carbohydrazides, which serve as versatile intermediates for further functionalization.
Methyl Substitution : The 1,3-dimethyl substitution on the pyrazole ring can be introduced by using methylated hydrazines or methyl-substituted β-dicarbonyl precursors during the cyclocondensation step.
Preparation of Piperidin-4-amine Derivative
The piperidin-4-amine moiety is a well-known scaffold in medicinal chemistry and can be prepared or procured as a free amine or protected derivative. The key step is to link this amine to the pyrazole carbonyl group.
Coupling of Pyrazole Carbonyl to Piperidin-4-amine
The core step in preparing 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-amine is the formation of an amide bond between the pyrazole-5-carbonyl moiety and the piperidin-4-amine.
Amide Bond Formation : This is typically achieved by activating the pyrazole-5-carboxylic acid or its derivative (such as an acid chloride or ester) followed by nucleophilic substitution with the amine group of piperidin-4-amine.
Activation Methods : Common activating agents include carbodiimides (e.g., EDC, DCC), acid chlorides formed by reaction with thionyl chloride or oxalyl chloride, or mixed anhydrides. The reaction is usually conducted in an aprotic solvent like dichloromethane or DMF under mild conditions to preserve sensitive groups.
Catalysis and Conditions : The coupling often requires mild bases or catalysts such as N,N-dimethylaminopyridine (DMAP) to enhance reaction rates and yields.
Representative Synthetic Route Summary
Detailed Research Findings and Analytical Data
NMR Characterization : The pyrazole ring protons and methyl groups show characteristic singlets in ^1H NMR, typically around δ 2.5-3.0 ppm for methyls. The amide NH and piperidine protons appear in the 3.0-4.5 ppm region, confirming successful coupling.
Mass Spectrometry : Molecular ion peaks consistent with the molecular weight of this compound (approx. 222-230 Da depending on exact substituents) confirm the molecular integrity.
Purity and Yield : Reported yields for similar amide couplings range from 70% to 90%, with purity confirmed by chromatographic and spectroscopic methods.
Notes on Alternative Synthetic Approaches
One-Pot Syntheses : Some methods allow one-pot cyclocondensation and coupling steps, improving efficiency and reducing purification steps.
Green Chemistry Aspects : Use of ionic liquids and recyclable catalysts (e.g., copper triflate in ionic liquids) has been reported to enhance sustainability and catalyst reuse without significant loss in activity.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine moiety can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Biological Activities
Research indicates that 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-amine may exhibit significant biological activities, particularly as it relates to inflammation and other physiological responses. Preliminary studies suggest:
- Anti-inflammatory Properties : The compound may act as a ligand for specific receptors involved in inflammatory responses, indicating potential use in treating inflammatory diseases.
- Antimicrobial Activity : Compounds containing pyrazole rings have been investigated for their antimicrobial properties, suggesting that this compound could have similar effects.
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of this compound:
Case Study 1: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry examined various derivatives of pyrazole compounds for their anti-inflammatory effects. It was found that those with piperidine substitutions exhibited enhanced activity compared to their simpler analogs. This suggests that this compound could be a lead compound for developing new anti-inflammatory drugs.
Case Study 2: Antimicrobial Properties
Another research effort focused on synthesizing derivatives of pyrazole compounds to evaluate their antimicrobial efficacy. Results indicated that compounds with similar structures to this compound showed promising results against various bacterial strains, suggesting potential applications in treating infections.
Mechanism of Action
The mechanism of action of 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Piperidine Modifications : Analogs with trifluoromethylpyrimidine (e.g., ) or indole (e.g., ) substituents exhibit divergent biological activities, suggesting scaffold versatility.
Pharmacological and Biochemical Comparisons
Enzyme Inhibition Profiles
- RB-005 : Selective SphK1 inhibitor (IC₅₀ = 3.6 µM) . The phenethyl group contributes to hydrophobic interactions with the enzyme’s active site.
- Pyrazole-Sulfonyl Analogs: No direct activity data are provided, but sulfonyl groups often enhance solubility and binding to ATP-binding pockets (e.g., kinase inhibitors) .
- Target Compound : Hypothesized to target SphK1 or similar enzymes due to structural similarity to RB-005, but the carbonyl linker may alter selectivity.
Receptor Binding and Selectivity
- Cannabinoid Receptor Analogs: Piperidine derivatives with alkyl or aromatic groups (e.g., ) show subtype selectivity (CB1 vs. CB2), influenced by substituent bulk and polarity. The 1,3-dimethylpyrazole in the target compound may favor CB2 binding, as seen in WIN 55212-2 .
Biological Activity
Overview
1-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique combination of a pyrazole ring and a piperidine moiety, which contributes to its diverse biological effects. Research indicates that it may possess anticancer, anti-inflammatory, and antibacterial properties, making it a candidate for further exploration in drug development.
Chemical Structure and Properties
The molecular formula of this compound is , and its molecular weight is approximately 232.29 g/mol. The structure contains a pyrazole ring substituted with a carbonyl group and a piperidine amine, which can influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆N₄O |
| Molecular Weight | 232.29 g/mol |
| CAS Number | 1465620-76-1 |
The mechanism of action of this compound involves its ability to interact with various molecular targets within cells. It may act as an enzyme inhibitor or receptor modulator, influencing pathways related to cell proliferation and apoptosis. Specific studies have suggested that compounds within the pyrazole class can inhibit cancer cell growth by interfering with signaling pathways essential for tumor survival and proliferation .
Anticancer Activity
Research has indicated that pyrazole derivatives, including this compound, exhibit anticancer properties :
- In Vitro Studies : Compounds similar to this pyrazole derivative have shown significant antiproliferative effects against various cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HT29 (colon cancer) with IC50 values indicating effective concentration levels .
- In Vivo Studies : Animal models treated with pyrazole derivatives demonstrated reduced tumor growth rates, suggesting potential therapeutic applications in oncology .
Anti-inflammatory and Antibacterial Activities
In addition to anticancer effects, studies have noted the anti-inflammatory and antibacterial activities of pyrazole derivatives:
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are involved in inflammatory responses .
- Antibacterial Activity : Research has highlighted the ability of similar compounds to exhibit antibacterial properties against various pathogens, suggesting a broad spectrum of activity that could be harnessed in treating infections .
Case Studies
Several case studies have been published focusing on the biological evaluation of pyrazole derivatives:
- Study on Anticancer Activity :
- Anti-inflammatory Research :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
